molecular formula C18H20N2O4S B2872819 4-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941980-10-5

4-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2872819
CAS No.: 941980-10-5
M. Wt: 360.43
InChI Key: RRZMDBPEILXMKN-UHFFFAOYSA-N
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Description

. This compound has shown potential in various fields of research and has been studied for its unique properties and applications.

Preparation Methods

The synthesis of 4-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves several steps. One common synthetic route includes the reaction of 4-methoxybenzenesulfonyl chloride with 4-(2-oxopiperidin-1-yl)aniline under specific reaction conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

4-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide moiety.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.

    Medicine: Research has indicated its potential as a therapeutic agent for certain diseases, including its role as an inhibitor in biochemical pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

4-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can be compared with other similar compounds, such as:

    Apixaban: A direct inhibitor of activated factor X (FXa) with a similar structure but different pharmacological properties.

    Indole derivatives: Compounds with similar heterocyclic structures that exhibit diverse biological activities.

Properties

IUPAC Name

4-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-16-9-11-17(12-10-16)25(22,23)19-14-5-7-15(8-6-14)20-13-3-2-4-18(20)21/h5-12,19H,2-4,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZMDBPEILXMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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